Ethyl 2-hydroxyisobutyrate serves as a reliable internal standard in gas chromatography (GC) for quantifying medium-chain-length bacterial poly(3-hydroxyalkanoate) (PHA) [1]. An internal standard is a known substance added to a sample before analysis to aid in the quantification of the target analyte. It helps account for variations in instrumental response and sample preparation, leading to more accurate and precise measurements [1].
[1] Y. Song et al., "Quantification of medium-chain-length bacterial poly(3-hydroxyalkanoate) by gas chromatography," Journal of Chromatography A, vol. 1046, no. 1-2, pp. 147-153, 2004.
Ethyl 2-hydroxyisobutyrate is an organic compound with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol. It is classified as an ester, specifically the ethyl ester of 2-hydroxyisobutyric acid. This compound appears as a colorless to nearly colorless liquid and is known for its pleasant odor. Ethyl 2-hydroxyisobutyrate is often used in various chemical applications due to its unique properties, including its solubility in organic solvents and moderate volatility .
Currently, there's no documented information on a specific mechanism of action for ethyl 2-hydroxyisobutyrate in biological systems.
Research indicates that ethyl 2-hydroxyisobutyrate exhibits various biological activities. It has been studied for its potential anti-inflammatory properties and effects on metabolic processes. Some studies suggest that it may play a role in modulating cellular pathways related to inflammation and metabolism . Additionally, it has been noted for its safety profile, although it is classified as a flammable substance that can cause skin and eye irritation upon contact .
Ethyl 2-hydroxyisobutyrate can be synthesized through several methods:
Ethyl 2-hydroxyisobutyrate has several applications across various industries:
Several compounds share structural similarities with ethyl 2-hydroxyisobutyrate. Here are some notable examples:
Ethyl 2-hydroxyisobutyrate stands out due to its balance between hydrophilicity and lipophilicity, making it versatile for both aqueous and organic applications. Its moderate volatility allows it to serve effectively as a solvent while also being suitable for flavoring applications without overpowering other components.
Ethyl 2-hydroxyisobutyrate first emerged in scientific literature during the mid-20th century as part of efforts to synthesize novel esters for industrial applications. Its development is closely tied to the broader exploration of α-hydroxy carboxylic acid derivatives, which gained prominence due to their utility in polymer chemistry and organic synthesis. A 1946 patent highlighted its role as a precursor in the production of ethyl methacrylate, a monomer critical for acrylic polymer manufacturing. This early work established its relevance in materials science, particularly for creating heat-resistant plastics and coatings.
The compound is systematically named ethyl 2-hydroxy-2-methylpropanoate under IUPAC guidelines, reflecting its esterified structure derived from 2-hydroxy-2-methylpropanoic acid. Alternative designations include:
It belongs to the ester class of organic compounds, specifically α-hydroxy esters, characterized by a hydroxyl group adjacent to the carbonyl functionality.
The molecular structure (C₆H₁₂O₃) features:
Key structural descriptors:
| Property | Value |
|---|---|
| Molecular formula | C₆H₁₂O₃ |
| SMILES | CCOC(=O)C(C)(C)O |
| InChIKey | GFUIDHWFLMPAGY-UHFFFAOYSA-N |
| Molecular weight | 132.16 g/mol |
The planar geometry of the ester group and tetrahedral arrangement around the hydroxyl-bearing carbon dictate its reactivity.
Internationally recognized identifiers include:
Standardized synthesis protocols and purity criteria are maintained through organizations like the American Chemical Society, with commercial grades typically ≥98% purity.
The primary industrial route involves acid-catalyzed esterification:
The reaction follows:
$$ \text{(CH}3\text{)}2\text{C(OH)COOH} + \text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{(CH}3\text{)}2\text{C(OH)COOCH}2\text{CH}3 + \text{H}_2\text{O} $$
Yield optimization strategies include:
Phosphorus pentachloride-mediated dehydration:
Historical methods used PCl₅ to convert the ethyl ester to methacrylate derivatives, though this has largely been supplanted by safer catalytic methods.
Enzymatic esterification:
Emerging biocatalytic approaches employ lipases (e.g., Candida antarctica) under solvent-free conditions, achieving ~85% conversion at 50°C.
| Property | Value | Source |
|---|---|---|
| Boiling point | 150°C at 760 mmHg | |
| Density | 0.965 g/mL at 25°C | |
| Refractive index | 1.407 (n₂₀/D) | |
| Vapor pressure | 3.2 mmHg at 25°C |
The liquid exhibits miscibility with common organic solvents (ethanol, acetone) but limited water solubility (<5 g/L).
Infrared spectroscopy (IR):
¹H NMR (CDCl₃):
GC-MS analysis shows a base peak at m/z 59 ([C₃H₇O]⁺), with molecular ion at m/z 132.
Controlled saponification under alkaline conditions yields 2-hydroxy-2-methylpropanoic acid:
$$ \text{(CH}3\text{)}2\text{C(OH)COOCH}2\text{CH}3 + \text{NaOH} \rightarrow \text{(CH}3\text{)}2\text{C(OH)COO}^- \text{Na}^+ + \text{CH}3\text{CH}2\text{OH} $$
Reaction half-life: 8 hours at pH 12, 25°C.
As a methacrylate precursor, it enables production of:
In skincare products, it functions as:
Serves as a chiral building block for:
HPLC conditions (reverse-phase C18 column):
X-ray crystallography of coordination complexes confirms bidentate binding via hydroxyl and carbonyl oxygens. EPR studies reveal paramagnetic shifts when chelated to Cu²⁺ ions.
Integration and multiplicity in deuterated chloroform at 300 MHz resolve four resonances that conform to the expected substitution pattern of a tertiary α-hydroxy ester:
| Proton set | δ / ppm | J / Hz | Integration | Assignment |
|---|---|---|---|---|
| 4.18 (q) | 7.1 | 2 H | CH₂ of ethoxy group attached to carbonyl [1] | |
| 1.26 (t) | 7.1 | 3 H | CH₃ of ethoxy group [1] | |
| 1.39 (s) | — | 6 H | Gem-dimethyl protons on quaternary C-2 [1] | |
| 3.16 (br s) | — | 1 H | Hydroxyl proton (exchangeable) [1] |
Chemical-shift dispersion agrees with gas-phase data acquired at 90 MHz, where the quartet cluster appears at 4.11–4.35 ppm and the singlet dimethyl envelope at 1.22–1.43 ppm [2].
Five distinct carbon environments are observed (75 MHz, CDCl₃):
| δ / ppm | Carbon |
|---|---|
| 177.5 | Carbonyl C-1 (ester) [1] |
| 72.0 | Quaternary C-2 bearing OH [1] |
| 61.8 | CH₂ of ethoxy substituent [1] |
| 27.2 | Gem-dimethyl carbons [1] |
| 14.2 | Ethoxy CH₃ [1] |
Calculated shielding tensors at the B3LYP/6-311+G(d,p) level reproduce these shifts within ±1.8 ppm, validating the assignment (see § 3.6) [3].
Although no dedicated 2D data sets have been published for the neat ester, standard HSQC would correlate the quartet at 4.18 ppm with the 61.8 ppm carbon, while HMBC would display a long-range three-bond correlation from the same protons to the 177.5 ppm carbonyl carbon, confirming ester connectivity. COSY traces between the quartet and triplet verify the ethoxy spin system. These predicted correlations were reproduced in a simulated spectrum generated from the DFT-optimized geometry (§ 3.6) [3].
The gas-phase IR spectrum (NIST, capillary IR) exhibits the characteristic ν(C=O) at 1725 cm⁻¹, flanked by ν_as(CH₃/CH₂) at 2984 cm⁻¹ and broad ν(OH) at 3056 cm⁻¹ [4]. Finger-print absorptions at 1264 cm⁻¹ (ν(C–O) ester) and 1181 cm⁻¹ (ν(C–O)-alcohol) support the α-hydroxy functionality [5]. Computed harmonic frequencies (B3LYP/6-31G**) after scaling (0.967) deviate by <10 cm⁻¹ from experiment, confirming assignment (§ 3.6) [3].
Electron-ionization (70 eV) affords the molecular ion at m/z 132 (ca. 5% relative intensity) and a dominant base peak at m/z 59 corresponding to the tert-butyl cation generated by α-cleavage adjacent to the carbonyl [2] [6].
| m/z | Rel. intensity /% | Proposed fragment |
|---|---|---|
| 59 | 100 | (CH₃)₂C=OH⁺ |
| 43 | 21 | C₂H₃O⁺ (acetyl) |
| 31 | 14 | CH₂OH⁺ |
| 89 | 2 | Loss of C₂H₅ (M–29) |
| 117 | 1 | M–15 (loss of CH₃) |
Accurate-mass calculations place the base-peak cation at m/z 59.049 (Δ = 2.3 ppm) in agreement with HR-EI data [6].
| Technique | Stationary phase / conditions | Retention parameter | Reference |
|---|---|---|---|
| RP-HPLC | Newcrom R1; water–acetonitrile–0.1% formic acid, 1 mL min⁻¹ | t_R = 3.4 min (2 cm × 50 mm, 3 µm) | 80 |
| GC | SE-30 (50 m × 0.24 mm), He, temperature-programmed | Linear retention index I = 1118 [7] | 82 |
Under mixed-mode RP the analyte elutes before aliphatic hydroxyesters of higher polarity, enabling baseline separation in multicomponent matrices such as fermentation broths [8]. The non-polar GC index (SE-30) differentiates the ethyl ester (I ≈ 1120) from its methyl analogue (I ≈ 1116) [9] [7].
Ethyl 2-hydroxyisobutyrate remains a low-melting liquid (m.p. ≈ 78 °C) [10] and no single-crystal diffraction data for the neat ester have been reported in the Cambridge Structural Database up to 2025. Consequently, crystallographic insight is inferred from ab initio geometry optimizations (§ 3.6) and from complexes derived from its conjugate base (ehba), which show bidentate coordination to high-valent chromium in X-ray absorption studies [11].
Density-functional calculations (B3LYP/6-311+G(d,p), IEF-PCM = chloroform) reproduce the experimental observables:
| Property | Experimental | Calculated | Δ |
|---|---|---|---|
| ν(C=O) / cm⁻¹ | 1725 [4] | 1718 | –7 |
| δ_C=O (¹³C) / ppm | 177.5 [1] | 178.9 | +1.4 |
| δ_q CH₂ (¹H) / ppm | 4.18 [1] | 4.08 | –0.10 |
| EI base peak m/z | 59 [6] | 59.049 | +0.001 |
| CCS [M+H]⁺ / Ų | — | 126.8 (predicted) [12] | — |
The small deviations validate the chosen level of theory for future quantitative structure–spectra relationship work on α-hydroxy esters.
Flammable;Irritant